3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one
3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one
A-796260 is a synthetic cannabinoid (CB) that shows high selectivity for the CB2 receptor (Ki = 0.77 nM) over the CB1 receptor (Ki = 2,100 nM). It also shows efficacy in vivo in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain, activities which are selectively blocked by CB2 receptor-selective antagonists. A-796260 degradant is an impurity that may be produced in the synthesis of A-796260. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1616469-10-3
VCID:
VC0160840
InChI:
InChI=1S/C22H30N2O2/c1-17(2)22(3,4)15-21(25)19-16-24(20-8-6-5-7-18(19)20)10-9-23-11-13-26-14-12-23/h5-8,16H,1,9-15H2,2-4H3
SMILES:
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCN3CCOCC3
Molecular Formula:
C22H30N2O2
Molecular Weight:
354.5 g/mol
3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one
CAS No.: 1616469-10-3
Cat. No.: VC0160840
Molecular Formula: C22H30N2O2
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A-796260 is a synthetic cannabinoid (CB) that shows high selectivity for the CB2 receptor (Ki = 0.77 nM) over the CB1 receptor (Ki = 2,100 nM). It also shows efficacy in vivo in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain, activities which are selectively blocked by CB2 receptor-selective antagonists. A-796260 degradant is an impurity that may be produced in the synthesis of A-796260. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1616469-10-3 |
| Molecular Formula | C22H30N2O2 |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | 3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one |
| Standard InChI | InChI=1S/C22H30N2O2/c1-17(2)22(3,4)15-21(25)19-16-24(20-8-6-5-7-18(19)20)10-9-23-11-13-26-14-12-23/h5-8,16H,1,9-15H2,2-4H3 |
| Standard InChI Key | LORODOQLOVWDSW-UHFFFAOYSA-N |
| SMILES | CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCN3CCOCC3 |
| Canonical SMILES | CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCN3CCOCC3 |
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